molecular formula C16H19BrClN3O2S2 B2447452 2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216975-61-9

2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2447452
CAS No.: 1216975-61-9
M. Wt: 464.82
InChI Key: UZZOKEHICGPJGV-UHFFFAOYSA-N
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Description

2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a sophisticated synthetic intermediate designed for pharmaceutical research and development. This compound features a complex molecular architecture based on a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry known for its presence in biologically active molecules . The structure is further elaborated with a 5-bromothiophene carboxamide moiety and an isopropyl group, which are likely to contribute to its properties and interaction with biological targets. The hydrochloride salt form enhances the compound's stability and solubility for experimental handling. This chemical is intended for use as a key building block in the synthesis of potential therapeutic agents, for exploring structure-activity relationships in drug discovery programs, or as a standard in analytical studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, as it is for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S2.ClH/c1-8(2)20-6-5-9-11(7-20)24-16(13(9)14(18)21)19-15(22)10-3-4-12(17)23-10;/h3-4,8H,5-7H2,1-2H3,(H2,18,21)(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZOKEHICGPJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thieno[2,3-c]pyridine core with a 5-bromothiophene moiety and two carboxamide functional groups. The presence of these functional groups suggests significant interaction potential with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₃O₂S
Molecular Weight396.38 g/mol
CAS Number1215633-50-3
Melting PointNot available
Biological ActivityAntiproliferative, Antimicrobial

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cellular Processes : Compounds with thiophene rings often exhibit antimicrobial properties by disrupting cellular processes. The carboxamide groups may enhance interactions with biological systems, potentially leading to inhibition of tumor cell proliferation.
  • Platelet Aggregation Inhibition : Similar compounds have been shown to inhibit platelet aggregation, which is crucial in preventing thrombosis and related conditions. This activity may be relevant for cardiovascular applications.

Antiproliferative Activity

A study assessing the antiproliferative effects of similar thieno[2,3-c]pyridine derivatives demonstrated significant activity against various cancer cell lines. The compound was tested against a panel of cancer cell lines and showed IC₅₀ values ranging from 1.1 to 4.7 μM, indicating potent inhibitory effects on cancer cell growth .

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit broad-spectrum antimicrobial activity. The specific compound under investigation has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli , suggesting its utility in treating infections .

Case Studies

  • In Vivo Studies : In rodent models, compounds structurally similar to the one were administered to evaluate their effects on tumor metastasis. Results indicated a significant reduction in pulmonary metastasis when treated with these compounds .
  • Cell Cycle Analysis : The impact on cell cycle progression was evaluated using flow cytometry, revealing that the compound induces G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the thiophene ring serves as a primary site for nucleophilic substitution reactions. This reactivity is critical for introducing new functional groups or modifying the compound’s electronic profile.

Reaction TypeReagents/ConditionsOutcomeReference
Suzuki CouplingPd(PPh₃)₄, boronic acid, base (e.g., K₂CO₃), 80–100°CForms biaryl derivatives via cross-coupling
Buchwald-Hartwig AminationPd catalyst, ligand, amine, 90–120°CIntroduces amine substituents

Example Reaction:

Br-Thiophene+Ar-B(OH)2Pd catalystAr-Thiophene+B(OH)3\text{Br-Thiophene} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Thiophene} + \text{B(OH)}_3

This reaction enables the synthesis of analogues with enhanced pharmacokinetic properties.

Hydrolysis of Carboxamide Groups

The carboxamide moieties undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction TypeConditionsOutcomeReference
Acidic HydrolysisHCl (6M), reflux, 12hConverts carboxamide to carboxylic acid
Basic HydrolysisNaOH (2M), 60°C, 8hGenerates carboxylate salts

Mechanistic Insight:
The hydrolysis proceeds via protonation of the amide oxygen (acidic) or nucleophilic attack by hydroxide ions (basic), forming intermediates that collapse to release ammonia/amine and the corresponding acid.

Reduction of the Tetrahydrothienopyridine Core

The tetrahydrothienopyridine ring can undergo further reduction to modify its saturation state, impacting conformational flexibility.

Reaction TypeReagents/ConditionsOutcomeReference
Catalytic HydrogenationH₂ (1 atm), Pd/C, ethanol, 25°CSaturates double bonds in the pyridine ring

Example Reaction:

Tetrahydrothienopyridine+H2Pd/CPerhydrothienopyridine\text{Tetrahydrothienopyridine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Perhydrothienopyridine}

This reaction enhances the compound’s stability in biological environments.

Reactivity of the Thiophene Ring

The thiophene moiety participates in electrophilic substitution reactions, particularly at the α-positions relative to the sulfur atom.

Reaction TypeReagents/ConditionsOutcomeReference
NitrationHNO₃/H₂SO₄, 0–5°CIntroduces nitro groups at the 3-position
SulfonationH₂SO₄, 50°CAdds sulfonic acid groups

Key Consideration:
Electrophilic substitution is sterically hindered by the bulky isopropyl group, directing reactivity to less hindered positions .

Amide Bond Functionalization

The carboxamide groups can be modified via alkylation or acylation to alter solubility or target specificity.

Reaction TypeReagents/ConditionsOutcomeReference
AlkylationR-X, K₂CO₃, DMF, 60°CProduces N-alkylated derivatives
AcylationAcCl, pyridine, 0°CForms N-acetylated products

Example Application:
Alkylation with methyl iodide enhances lipophilicity, improving blood-brain barrier penetration.

Salt Formation and pH-Dependent Stability

The hydrochloride salt undergoes reversible dissociation in aqueous media, influencing solubility and bioavailability.

ConditionBehaviorReference
pH < 2Stable protonated form
pH 7–8Partial deprotonation, precipitation

Implication:
Formulation strategies must account for pH-dependent solubility to ensure consistent pharmacokinetics.

Q & A

Q. How can researchers determine the purity and stability of this compound under varying experimental conditions?

  • Methodological Answer: Purity can be assessed via reverse-phase HPLC using a C18 column (e.g., 70:30 acetonitrile/water mobile phase, UV detection at 254 nm). Stability studies should include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures and phase transitions. For hydrolytic stability, conduct accelerated degradation studies in acidic/basic buffers (pH 1–12) at 40–60°C, followed by LC-MS analysis .

Q. What solvent systems are optimal for synthesizing or recrystallizing this compound?

  • Methodological Answer: Perform solubility screens in polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., ethyl acetate, hexane). For recrystallization, use a mixed solvent system (e.g., dichloromethane/methanol) with gradual cooling to 4°C. Solvent selection should align with Hansen solubility parameters to minimize impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to safety data sheets (SDS) for hazard classification (e.g., acute toxicity, mutagenicity). Implement spill containment measures and waste disposal per Chemical Hygiene Plan guidelines, emphasizing inert gas/vacuum line use for solvent removal .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Methodological Answer: Apply density functional theory (DFT) to model intermediates and transition states (e.g., bromothiophene coupling reactions). Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways. Validate with experimental kinetic data (e.g., Arrhenius plots) to refine activation barriers .

Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer: Conduct multivariate statistical analysis (e.g., PCA or PLS regression) to isolate variables (e.g., pH, temperature) affecting bioactivity. Replicate assays with controlled batch-to-batch consistency (e.g., HPLC purity >98%) and standardized cell lines. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies improve yield in multi-step syntheses involving thienopyridine intermediates?

  • Methodological Answer: Optimize using Design of Experiments (DoE) to screen factors (e.g., catalyst loading, reaction time). For example, a Box-Behnken design can identify interactions between temperature (60–100°C) and solvent polarity. Use inline FTIR to monitor intermediate formation and terminate reactions at >90% conversion .

Q. How can heterogeneous vs. homogeneous catalysis impact the stereochemical outcome of this compound?

  • Methodological Answer: Compare immobilized catalysts (e.g., Pd/C) vs. homogeneous catalysts (e.g., Pd(PPh₃)₄) in coupling reactions. Analyze enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column). Use kinetic isotope effects (KIEs) and Eyring plots to elucidate mechanistic differences in stereocontrol .

Q. What analytical techniques best characterize degradation products under oxidative stress?

  • Methodological Answer: Perform forced degradation studies with H₂O₂ (3% v/v, 40°C) and analyze via LC-QTOF-MS/MS (negative ion mode). Use molecular networking (e.g., GNPS platform) to cluster degradation products and predict structures. Confirm with NMR (¹H, ¹³C, COSY) for ambiguous fragments .

Q. How do researchers address scale-up challenges from milligram to gram-scale synthesis?

  • Methodological Answer: Conduct mixing sensitivity analysis (e.g., Reynolds number calculations) to avoid mass transfer limitations. Use continuous-flow reactors for exothermic steps (e.g., bromothiophene acylation) with real-time PAT (process analytical technology). Optimize crystallization via anti-solvent addition rate control to prevent agglomeration .

Data Contradiction & Validation

Q. How to validate conflicting computational predictions about the compound’s binding affinity?

  • Methodological Answer:
    Perform ensemble docking (e.g., AutoDock Vina with multiple protein conformations) and compare with free-energy perturbation (FEP) calculations. Validate via isothermal titration calorimetry (ITC) to measure binding constants experimentally. Cross-reference with crystal structures (if available) to resolve docking pose discrepancies .

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